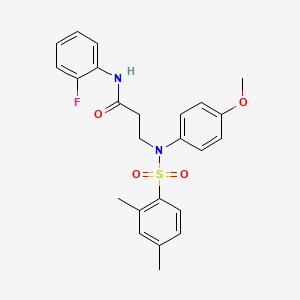
2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anti-inflammatory studies, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-cancer studies, it has been shown to induce apoptosis and inhibit cell proliferation. In anti-bacterial studies, it has been shown to inhibit the growth of various bacterial strains.
Biochemical and Physiological Effects:
2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In anti-inflammatory studies, it has been shown to reduce inflammation and pain. In anti-cancer studies, it has been shown to reduce tumor growth and metastasis. In anti-bacterial studies, it has been shown to inhibit bacterial growth and biofilm formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments include its cost-effectiveness, ease of synthesis, and potential applications in various fields of scientific research. The limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research of 2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. In pharmaceuticals, further studies could investigate its potential use in the treatment of other diseases such as diabetes and Alzheimer's. In agriculture, further studies could investigate its potential use as a herbicide and its effects on non-target organisms. In materials science, further studies could investigate its potential use as a corrosion inhibitor for different types of metals. Additionally, further studies could investigate its potential side effects and toxicity in vivo.
In conclusion, 2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method is cost-effective and easily scalable, making it suitable for industrial production. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has shown potential anti-inflammatory, anti-cancer, and anti-bacterial properties. However, further studies are needed to fully understand its mechanism of action, potential side effects, and toxicity in vivo.
Métodos De Síntesis
The synthesis of 2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction between 2-amino-5-ethyl-1,3,4-thiadiazole and 2-(3,4-difluorophenyl)thiol in the presence of acetic anhydride and triethylamine. The reaction yields the desired product with a yield of 83% and a purity of 99.5%. This method is cost-effective and easily scalable, making it suitable for industrial production.
Aplicaciones Científicas De Investigación
2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has shown potential applications in various fields of scientific research. In pharmaceuticals, it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In materials science, it has been studied for its potential use as a corrosion inhibitor due to its ability to form a protective layer on metal surfaces.
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3OS2/c1-2-11-16-17-12(20-11)15-10(18)6-19-7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEBEOYQGKUSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)

![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)








